molecular formula C14H19ClN2O B12030229 N-(3-Chlorophenyl)-N'-cycloheptylurea CAS No. 446848-39-1

N-(3-Chlorophenyl)-N'-cycloheptylurea

Cat. No.: B12030229
CAS No.: 446848-39-1
M. Wt: 266.76 g/mol
InChI Key: SHGXPBSELCVBCT-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-cycloheptylurea (CAS: 446848-39-1) is a urea derivative characterized by a 3-chlorophenyl group and a cycloheptyl moiety linked via a urea (–NH–CO–NH–) bridge. Its molecular formula is C₁₄H₁₈ClN₂O, with a molecular weight of 274.76 g/mol. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their physicochemical properties and biological interactions .

Properties

CAS No.

446848-39-1

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-cycloheptylurea

InChI

InChI=1S/C14H19ClN2O/c15-11-6-5-9-13(10-11)17-14(18)16-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H2,16,17,18)

InChI Key

SHGXPBSELCVBCT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-cycloheptylurea typically involves the reaction of 3-chloroaniline with cycloheptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3-chloroaniline by the reduction of 3-chloronitrobenzene.

    Step 2: Reaction of 3-chloroaniline with cycloheptyl isocyanate in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of N-(3-Chlorophenyl)-N’-cycloheptylurea may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-cycloheptylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-N’-cycloheptylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-cycloheptylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Cycloalkyl Variations

1-(2-Chlorophenyl)-3-cyclohexylurea (CAS: 72802-44-9)
  • Molecular Formula : C₁₃H₁₈ClN₂O
  • Key Differences :
    • Substituent Position : 2-chlorophenyl vs. 3-chlorophenyl in the target compound.
    • Cycloalkyl Group : Cyclohexyl (6-membered ring) vs. cycloheptyl (7-membered ring).
  • Cyclohexyl’s smaller ring size increases rigidity and may reduce lipophilicity compared to cycloheptyl .
Heptolamide (CAS: 1034-82-8)
  • Molecular Formula : C₁₅H₂₂N₂O₃S
  • Key Differences :
    • Functional Group : Sulfonylurea (–SO₂–NH–CO–NH–) vs. urea.
    • Substituent : 4-methylphenylsulfonyl vs. 3-chlorophenyl.

Functional Group Variations

Thiourea Derivatives
  • 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea ():
    • Molecular Formula : C₁₄H₉Cl₃N₂OS
    • Key Differences : Thiourea (–NH–CS–NH–) replaces urea; 2,6-dichlorobenzoyl adds bulk.
    • Implications :
  • Thioureas exhibit greater acidity (pKa ~21) than ureas (pKa ~25), influencing reactivity and target binding .
  • The dichlorobenzoyl group introduces steric hindrance, possibly reducing membrane permeability.

  • N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)thiourea (CAS: 428490-68-0):

    • Molecular Formula : C₁₄H₁₀ClFN₂OS
    • Key Differences : Fluorobenzoyl substituent vs. cycloheptyl.
    • Implications :
N-(3-Chlorophenyl)naphthyl carboxamide ():
  • Key Findings :
    • Demonstrated superior anti-inflammatory activity compared to aspirin in docking assays (binding energy: −9.2 kcal/mol for FLT1).
    • DFT analysis revealed a HOMO-LUMO gap of 4.3 eV , correlating with high kinetic stability and moderate chemical reactivity.
  • Comparison :
    • Urea derivatives like N-(3-Chlorophenyl)-N'-cycloheptylurea may exhibit lower softness (i.e., lower reactivity) than carboxamides due to reduced electron delocalization in the urea group .

Crystallographic and Conformational Analysis

  • 2-Chloro-N-(3-methylphenyl)acetamide ():
    • Crystal System : Triclinic, P1 space group.
    • Conformation : Syn alignment of N–H with meta-methyl group, influencing hydrogen-bonding networks.
  • Implications for Target Compound :
    • The 3-chlorophenyl group in N-(3-Chlorophenyl)-N'-cycloheptylurea may adopt a similar syn conformation, promoting intermolecular N–H⋯O bonds and stabilizing crystal packing .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
N-(3-Chlorophenyl)-N'-cycloheptylurea C₁₄H₁₈ClN₂O 274.76 Urea 3-Chlorophenyl, Cycloheptyl
1-(2-Chlorophenyl)-3-cyclohexylurea C₁₃H₁₈ClN₂O 260.75 Urea 2-Chlorophenyl, Cyclohexyl
Heptolamide C₁₅H₂₂N₂O₃S 310.41 Sulfonylurea 4-Methylphenylsulfonyl, Cycloheptyl
N-(3-Chlorophenyl)naphthyl carboxamide C₁₇H₁₃ClN₂O 296.75 Carboxamide 3-Chlorophenyl, Naphthyl

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